molecular formula C32H24N2O7S B2543851 8-[[4-[4-[(4-Methoxycarbonylbenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid CAS No. 2101765-81-3

8-[[4-[4-[(4-Methoxycarbonylbenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid

Cat. No.: B2543851
CAS No.: 2101765-81-3
M. Wt: 580.61
InChI Key: BZAWLSZPOBGURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DRI-C21045 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Core Structure: The core structure of DRI-C21045 is synthesized through a series of condensation and cyclization reactions. These reactions typically require specific catalysts and controlled temperatures to ensure high yield and purity.

    Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s biological activity. These modifications are achieved through reactions such as alkylation, acylation, and sulfonation.

    Purification: The final product is purified using techniques like column chromatography and recrystallization to achieve the desired purity level.

Industrial Production Methods

In an industrial setting, the production of DRI-C21045 is scaled up using optimized reaction conditions to ensure consistency and efficiency. This involves:

    Batch Processing: Large-scale batch reactors are used to carry out the synthesis under controlled conditions.

    Continuous Flow Chemistry: For higher efficiency and scalability, continuous flow reactors may be employed, allowing for better control over reaction parameters and improved safety.

    Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

DRI-C21045 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions, such as nucleophilic substitution, are employed to introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of DRI-C21045, each with potentially unique biological activities. These derivatives are often studied to understand the structure-activity relationship and to identify more potent analogs.

Scientific Research Applications

DRI-C21045 has a wide range of applications in scientific research:

Mechanism of Action

DRI-C21045 exerts its effects by inhibiting the interaction between CD40 and CD40L, which are crucial for the activation of immune responses. This inhibition leads to:

Comparison with Similar Compounds

Similar Compounds

    CP-870,893: Another CD40-CD40L interaction inhibitor with similar immunomodulatory effects.

    AS-10: A compound with comparable inhibitory activity on the CD40-CD40L interaction.

    BMS-986142: A selective inhibitor of the CD40-CD40L pathway used in autoimmune disease research.

Uniqueness of DRI-C21045

DRI-C21045 stands out due to its high selectivity and potency in inhibiting the CD40-CD40L interaction. Its unique chemical structure allows for effective modulation of immune responses with minimal off-target effects .

Properties

IUPAC Name

8-[[4-[4-[(4-methoxycarbonylbenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N2O7S/c1-41-32(37)25-14-12-23(13-15-25)30(35)33-26-18-16-21(17-19-26)20-8-10-24(11-9-20)31(36)34-27-6-2-4-22-5-3-7-28(29(22)27)42(38,39)40/h2-19H,1H3,(H,33,35)(H,34,36)(H,38,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAWLSZPOBGURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4=CC=CC5=C4C(=CC=C5)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.